
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a sulfonyl group, and a pivalamide moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of the compound N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This binding affinity ranges from 22 nM to 250 nM . The interaction with these receptors can lead to various physiological changes, depending on the specific subtype of the alpha1-adrenergic receptor that the compound binds to .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with these receptors can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified this compound as having an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action include its potential neuroprotective effects . For example, it has been shown to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuates the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in the Water maze test and in lowering acetylcholinesterase activity .
Biochemical Analysis
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide interacts with alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with alpha1-adrenergic receptors . These receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with alpha1-adrenergic receptors . This leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations, have identified promising lead compounds .
Metabolic Pathways
The metabolic pathways involving this compound are complex and involve interactions with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with alpha1-adrenergic receptors .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interactions with alpha1-adrenergic receptors . These interactions may direct the compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.
Amidation: Finally, the sulfonylated piperazine is reacted with pivaloyl chloride in the presence of a base to form the pivalamide moiety, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly in the context of neurotransmission.
Medicine: Investigated for its potential therapeutic effects, including as an antagonist for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for the treatment of hypertension, also targeting alpha1-adrenergic receptors.
Uniqueness
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxyphenyl group, sulfonyl group, and pivalamide moiety collectively contribute to its high affinity for certain receptors and its potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-18(2,3)17(22)19-9-14-26(23,24)21-12-10-20(11-13-21)15-7-5-6-8-16(15)25-4/h5-8H,9-14H2,1-4H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDIFORARJDOHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
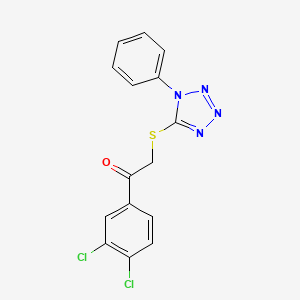
![1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2397571.png)
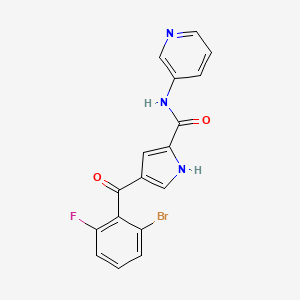
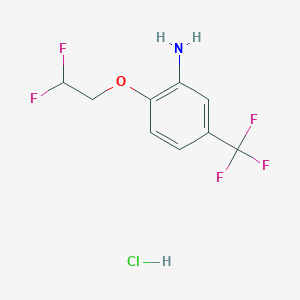
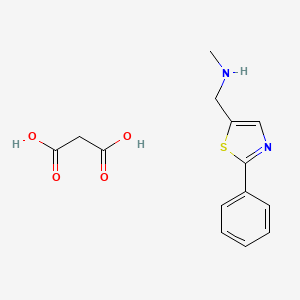
![tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate](/img/structure/B2397579.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2397580.png)
![ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2397582.png)

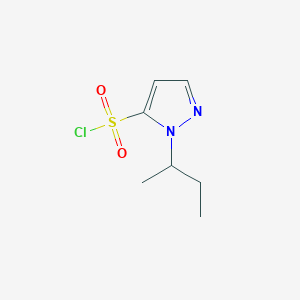
![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397585.png)
![3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2397587.png)
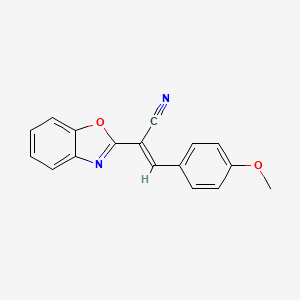
![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)
